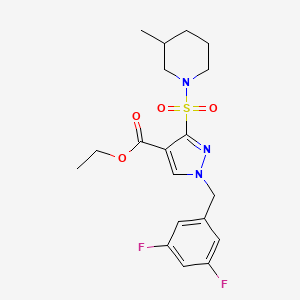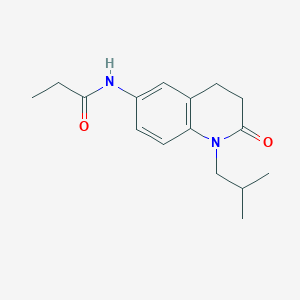
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide, also known as IQP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinolones, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Radical Ring Closures in Synthetic Chemistry
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide is related to quinoline derivatives that play a crucial role in synthetic organic chemistry. For instance, radical ring closures of 4-isocyanato carbon-centered radicals have shown that quinoline derivatives can undergo 6-endo-mode cyclization to afford 3,4-dihydro-1H-quinolin-2-one as a major product. This reaction highlights the synthetic versatility of quinoline-based compounds, allowing for the creation of structurally diverse molecules with potential applications in drug development and materials science (Minin & Walton, 2003).
Fluorescent Chemosensors in Biomedical Analysis
Quinoline derivatives, closely related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide, have been utilized in the development of fluorescent chemosensors. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions, demonstrating the potential for detecting and quantifying metal ions in environmental and biological samples. This application underscores the importance of quinoline derivatives in creating sensitive and selective tools for chemical analysis and environmental monitoring (Kim et al., 2016).
Anticancer Drug Discovery
Quinoline derivatives are pivotal in anticancer drug discovery, showcasing a broad spectrum of biological and biochemical activities. Their synthetic versatility allows for the generation of numerous analogues with effective anticancer activity. The mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting the role of quinoline and its analogs in the development of novel anticancer therapies (Solomon & Lee, 2011).
Photocatalysis and Organic Synthesis
In the field of organic synthesis, quinoline derivatives have been employed as catalysts in visible-light-mediated aerobic oxidation reactions. These reactions provide an efficient and environmentally friendly method for synthesizing quinolones and isoquinolones, compounds with diverse pharmaceutical activities. The use of quinoline derivatives in photocatalysis demonstrates their utility in facilitating sustainable chemical processes (Jin et al., 2017).
Antibacterial Activity and Medicinal Chemistry
Quinoline derivatives have also shown significant antibacterial activity, reinforcing their importance in medicinal chemistry. For example, novel fluoroquinolinyl-β-lactam derivatives synthesized via microwave-assisted processes exhibited activities comparable or superior to standard drugs like ampicillin against various bacterial strains. This application not only highlights the antibacterial potential of quinoline derivatives but also the advantages of innovative synthesis methods in drug discovery (Kidwai et al., 2000).
特性
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)17-13-6-7-14-12(9-13)5-8-16(20)18(14)10-11(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPADHGLHNBBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

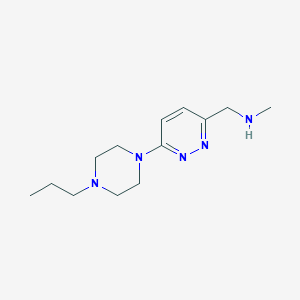
![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
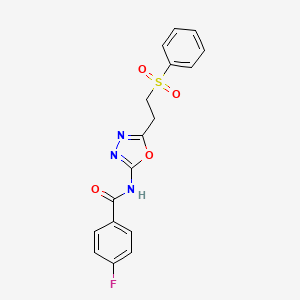
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)
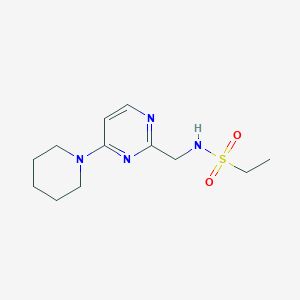
![1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride](/img/structure/B2770702.png)
![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)

